5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C13H12F3N3O and its molecular weight is 283.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with atrifluoromethyl group have been known to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs bylowering the pKa of the cyclic carbamate , which allows for a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been known to participate inSuzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule can potentially influence these properties, as it can affect the molecule’slipophilicity and metabolic stability .
Result of Action
The presence of a trifluoromethyl group in a molecule can potentially enhance itsdrug potency .
Activité Biologique
5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound notable for its diverse biological activities, particularly in the realm of medicinal chemistry. Its structural features, including the trifluoromethyl group, enhance its pharmacological properties, making it a subject of interest in drug design and development.
The compound has the following chemical properties:
- Molecular Formula: C13H12F3N3O
- Molecular Weight: 283.254 g/mol
- CAS Number: 477850-62-7
- Purity: Typically >90% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Trifluoromethyl Group Influence: The presence of the trifluoromethyl group is known to enhance the potency of drugs by lowering the pKa of cyclic carbamates, facilitating key hydrogen bonding interactions with target proteins such as enzymes involved in cellular processes .
- Target Enzymes: Research indicates that compounds with similar structures exhibit significant activity against enzymes like reverse transcriptase, which is crucial in viral replication processes .
Anticancer Activity
Studies have demonstrated that derivatives containing the trifluoromethylbenzyl moiety exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing that compounds with the trifluoromethyl group significantly enhanced cytotoxicity compared to non-fluorinated analogs .
Table 1: Cytotoxic Activity of Related Compounds
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
135 | HCT-116 | 12.5 | Induces apoptosis |
143 | MCF-7 | 15.0 | G0/G1 phase arrest |
150 | HeLa | 10.0 | G2/M phase arrest |
Apoptosis Induction
The compound has been shown to induce apoptosis in both wild-type and mutant p53 cell lines. Flow cytometric analysis indicated a concentration-dependent increase in apoptotic cells, particularly in late-stage apoptosis .
Figure 1: Apoptosis Induction by Compound 135
Apoptosis Induction (Hypothetical link for illustration)
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its lipophilicity and metabolic stability due to the trifluoromethyl group. These characteristics can enhance bioavailability and tissue distribution, making it a promising candidate for further development as an anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Study on HCT-116 Cells: A study reported significant inhibition of cell proliferation at concentrations as low as 5 µM, with detailed analysis showing G0/G1 phase arrest and subsequent apoptosis .
- MCF-7 Cell Line Analysis: Another case study highlighted that treatment with this compound led to a marked increase in apoptotic cells, confirming its potential as a therapeutic agent against breast cancer .
Propriétés
IUPAC Name |
5-methyl-4-[[3-(trifluoromethyl)phenyl]methyliminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-8-11(12(20)19-18-8)7-17-6-9-3-2-4-10(5-9)13(14,15)16/h2-5,7H,6H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIPSLZAUBKYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.